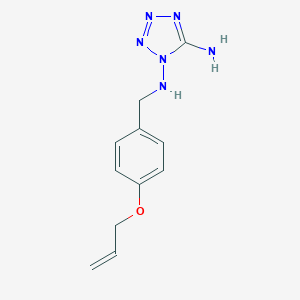![molecular formula C21H23FN4O2S B283500 N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283500.png)
N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is a chemical compound that has gained significant attention in scientific research. The compound is known for its potential therapeutic applications, and it has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells and microorganisms. It may also work by modulating certain signaling pathways in the body.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and modulate certain signaling pathways in the body. The compound has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine in lab experiments is its potential therapeutic applications. The compound has been shown to have antifungal, antibacterial, and anticancer properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
未来方向
There are several future directions for research on N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine. Some of the potential areas of research include:
1. Studying the compound's potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Investigating the compound's mechanism of action and how it modulates certain signaling pathways in the body.
3. Exploring the compound's potential use in combination therapy with other drugs for the treatment of cancer.
4. Developing more efficient and cost-effective synthesis methods for the compound to make it more accessible for researchers.
Conclusion:
In conclusion, N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is a chemical compound that has potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. With further research, this compound could have significant implications in the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine involves a multi-step process. The first step involves the reaction of 3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine with 4-(allyloxy)-3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-bromoacetamide to form the final product.
科学研究应用
N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine has been studied extensively for its potential therapeutic applications. It has been shown to have antifungal, antibacterial, and anticancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
分子式 |
C21H23FN4O2S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
3-[(4-fluorophenyl)methylsulfanyl]-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-5-methyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C21H23FN4O2S/c1-4-11-28-19-10-7-17(12-20(19)27-3)13-23-26-15(2)24-25-21(26)29-14-16-5-8-18(22)9-6-16/h4-10,12,23H,1,11,13-14H2,2-3H3 |
InChI 键 |
RWBYRZQFGYNDIS-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1NCC2=CC(=C(C=C2)OCC=C)OC)SCC3=CC=C(C=C3)F |
规范 SMILES |
CC1=NN=C(N1NCC2=CC(=C(C=C2)OCC=C)OC)SCC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B283417.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine](/img/structure/B283419.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B283421.png)
![(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine](/img/structure/B283422.png)
![N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B283426.png)
![N-[3-(allyloxy)benzyl]-N-cyclohexylamine](/img/structure/B283428.png)
![5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283429.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B283431.png)

![N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B283436.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283441.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)